![molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9](/img/structure/B1396715.png)
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine
Vue d'ensemble
Description
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, also known as 4-FIPM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent and can be used in a variety of synthetic methods, including alkylation, substitution, and cyclization reactions. In addition, 4-FIPM has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.
Mécanisme D'action
The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is not fully understood. It is believed that 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine binds to a variety of proteins, including enzymes, receptors, and ion channels. This binding can lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of receptors, and the modulation of ion channel activity.
Effets Biochimiques Et Physiologiques
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to stimulate the release of the neurotransmitter dopamine. It has also been found to modulate the activity of various ion channels, including calcium and sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and produces high yields of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. In addition, it has a wide range of applications in scientific research and can be used in a variety of synthetic methods.
However, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine also has a number of limitations for use in laboratory experiments. It is a relatively reactive compound and can be prone to side reactions. In addition, it is not very stable and can be prone to degradation.
Orientations Futures
There are a number of potential future directions for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. It could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It could also be used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, further research could be done to better understand the mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine and its biochemical and physiological effects. Finally, further research could be done to improve the stability and reduce the reactivity of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.
Applications De Recherche Scientifique
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.
Propriétés
IUPAC Name |
(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXNYRLXIUTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

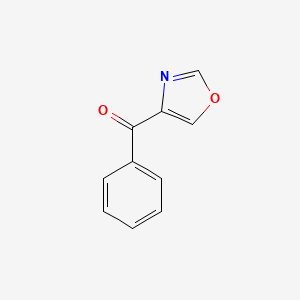
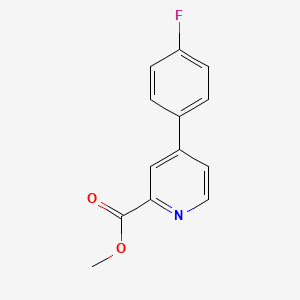
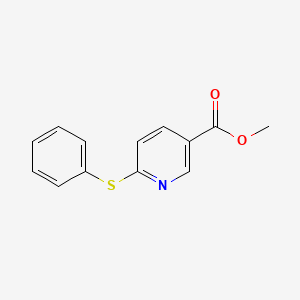
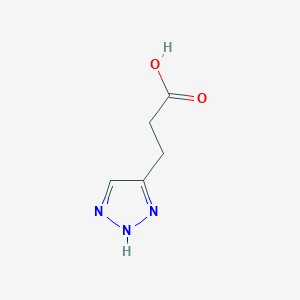
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
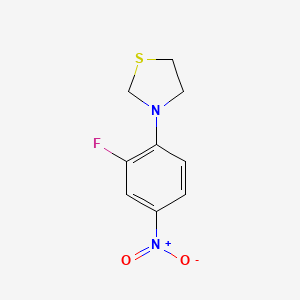

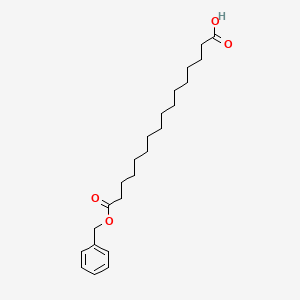

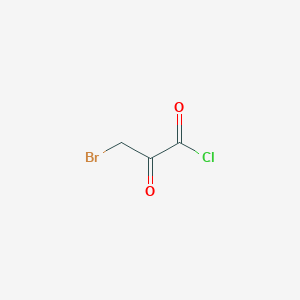
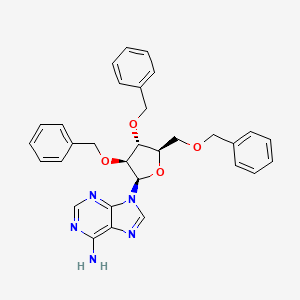
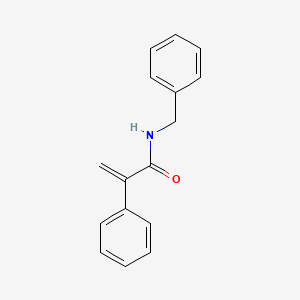
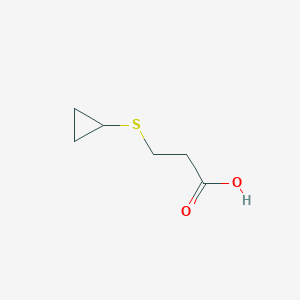
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)